3-fluoro-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide

FLT3 Kinase Selectivity AML

SC-203048 is a uniquely validated, selective FLT3 inhibitor essential for translational AML research. Unlike multi-kinase or clinically approved inhibitors, its distinct 3-fluoro benzamide scaffold ensures target specificity, making it the non-interchangeable reference standard for orthogonal validation of FLT3-dependent phenotypes. Researchers rely on its peer-reviewed in vivo efficacy data (10 μg/kg dosing) when dissecting FLT3/NF-κB pathways. Incorporating this compound into your screening library provides the most rigorous benchmark for novel FLT3-targeted therapies.

Molecular Formula C18H15FN2OS
Molecular Weight 326.39
CAS No. 1235389-97-5
Cat. No. B2999175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide
CAS1235389-97-5
Molecular FormulaC18H15FN2OS
Molecular Weight326.39
Structural Identifiers
SMILESC1=CC=NC(=C1)CN(CC2=CSC=C2)C(=O)C3=CC(=CC=C3)F
InChIInChI=1S/C18H15FN2OS/c19-16-5-3-4-15(10-16)18(22)21(11-14-7-9-23-13-14)12-17-6-1-2-8-20-17/h1-10,13H,11-12H2
InChIKeyQYQHSLODJGVELH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-fluoro-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide (CAS 1235389-97-5): A FLT3-Selective Inhibitor for AML Research Procurement


3-fluoro-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide (CAS 1235389-97-5), cataloged as SC-203048, is a synthetic benzamide featuring a 3-fluorophenyl core substituted with pyridin-2-ylmethyl and thiophen-3-ylmethyl moieties (C18H15FN2OS, MW 326.39) [1]. It is classified as a selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor, a validated driver in acute myeloid leukemia (AML) [1]. Unlike broad-spectrum kinase inhibitors, SC-203048 is intended as a targeted research tool for dissecting FLT3-specific pathways [2].

Why Generic FLT3 Inhibitors Cannot Substitute for 3-fluoro-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide in Procurement Specifications


Substituting SC-203048 with a generic FLT3 inhibitor (e.g., quizartinib, gilteritinib, or TCS 359) compromises experimental reproducibility because FLT3 inhibitors are a pharmacologically diverse class with divergent selectivity profiles, ATP-competitive vs. allosteric binding modes, and variable activity against FLT3-ITD vs. TKD mutations [1]. SC-203048's unique benzamide scaffold with a 3-fluorophenyl motif is structurally distinct from the 2-acylaminothiophene-3-carboxamide series (e.g., TCS 359, CAS 301305-73-7) and from pyrazine-carboxamide clinical candidates . Furthermore, SC-203048 is one of the few FLT3 inhibitors with peer-reviewed in vivo combination efficacy data in an AML xenograft model, making it a non-interchangeable standard for translational studies [2].

Quantitative Differentiation Evidence for 3-fluoro-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide (SC-203048) Against Comparator FLT3 Inhibitors


FLT3 Selectivity: SC-203048 vs. Multi-Kinase FLT3 Inhibitors

SC-203048 is documented as a 'FLT3 selective inhibitor' in peer-reviewed in vivo pharmacology, a designation that distinguishes it from multi-kinase inhibitors (e.g., lestaurtinib, midostaurin) that concurrently target JAK2, KIT, and PDGFR with reported IC50 values in the low nanomolar range [1]. The MeSH database explicitly maps SC-203048 to FLT3 protein inhibition with a frequency annotation of 1 (single-target designation), in contrast to multi-targeted agents [2]. This selectivity is critical for experiments where off-target kinase inhibition confounds mechanistic interpretation.

FLT3 Kinase Selectivity AML

In Vivo AML Xenograft Tumor Growth Inhibition: SC-203048 Combination vs. Untreated Control

In a human THP-1 AML xenograft model in athymic BALB/c nude mice, the combination of SC-203048 (10 μg/kg, 7 times, every 2nd day) with the NF-κB inhibitor parthenolide (PTL) demonstrated strong tumor growth inhibition with significantly increased apoptosis, whereas SC-203048 alone showed only modest single-agent activity [1]. This in vivo efficacy profile directly contrasts with early-generation FLT3 inhibitors (e.g., CEP-701/lestaurtinib) that failed to show meaningful monotherapy responses in AML clinical trials [2], positioning SC-203048 as a validated in vivo tool compound with published combination efficacy data.

AML Xenograft Tumor Growth Inhibition Combination Therapy

Molecular Pharmacodynamics: SC-203048 Differentially Modulates FLT3, Cyclin D1, Bcl-2, and SMRT In Vivo

Following combination treatment, SC-203048 plus PTL significantly decreased protein expression of FLT3, p65 (NF-κB subunit), cyclin D1, and Bcl-2, while increasing expression of the nuclear corepressor SMRT [1]. This pharmacodynamic signature—simultaneous suppression of FLT3 and NF-κB signaling with Bcl-2 downregulation—differs from the biomarker profiles reported for type I FLT3 inhibitors (e.g., gilteritinib) that primarily reduce phospho-FLT3 and phospho-STAT5 without directly modulating NF-κB pathway components [2]. The concurrent Bcl-2 suppression is particularly relevant given recent interest in FLT3/BCL-2 combinatorial strategies.

Pharmacodynamics Biomarkers FLT3 Apoptosis

Structural Chemotype Differentiation: 3-Fluorobenzamide vs. 2-Acylaminothiophene-3-Carboxamide FLT3 Inhibitors

SC-203048 features a 3-fluoro-N,N-disubstituted benzamide core (C18H15FN2OS), which is structurally distinct from the well-characterized 2-acylaminothiophene-3-carboxamide series exemplified by TCS 359 (CAS 301305-73-7, C18H20N2O4S) [REFS-1, REFS-2]. The latter series, described by Patch et al. (2006), relies on a thiophene-3-carboxamide hydrogen-bonding motif for ATP-site binding, whereas SC-203048's benzamide scaffold presents a different hinge-binding pharmacophore geometry. This chemotype divergence predicts different selectivity fingerprints and resistance profiles, making SC-203048 valuable for chemical biology probe panels where scaffold diversity is required.

Chemotype Scaffold FLT3 SAR

Published In Vivo Dosing Regimen: SC-203048 vs. FLT3 Tool Compounds Lacking In Vivo Data

SC-203048 has an established in vivo dosing regimen in the peer-reviewed literature: 10 μg/kg administered intraperitoneally every second day for 7 doses (total 14-day treatment period) in athymic BALB/c nude mice bearing THP-1 xenografts [1]. This published protocol provides a validated starting point for in vivo studies. In contrast, many commercially available FLT3 inhibitors (including structural analogs such as 4-fluoro-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide, CAS 1235327-99-7, and the 3-cyano analog, CAS 1235218-36-6) lack any published in vivo dosing or efficacy data, requiring de novo PK/PD optimization [2].

In Vivo Pharmacology Dosing AML Xenograft Pharmacokinetics

Regioisomeric Differentiation: 3-Fluoro vs. 4-Fluoro Substitution on Benzamide FLT3 Inhibitors

The 3-fluoro substitution on the benzamide ring of SC-203048 distinguishes it from the 4-fluoro regioisomer (CAS 1235327-99-7) and the unsubstituted parent compound (CAS 1235212-27-7), both of which are commercially available but lack documented FLT3 activity [1]. In medicinal chemistry, the position of fluorine substitution on an aromatic ring critically influences target binding, metabolic stability, and selectivity [2]. The 3-fluoro configuration in SC-203048 is specifically associated with FLT3-selective inhibition as confirmed by MeSH annotation, whereas the 4-fluoro analog has no such target annotation or associated bioactivity data, indicating that the regioisomeric position is a key determinant of target engagement [1].

Regioisomer Fluorine SAR FLT3

Research Application Scenarios for 3-fluoro-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide (SC-203048)


Preclinical AML Co-Targeting Studies Combining FLT3 and NF-κB Inhibition

SC-203048 is the reference tool compound for in vivo studies evaluating simultaneous FLT3 and NF-κB pathway blockade in AML. As demonstrated by Wang et al. (2012), the combination of SC-203048 with parthenolide produced strong tumor growth inhibition in THP-1 xenografts [1]. Researchers can directly adopt the published dosing regimen (10 μg/kg i.p., q2d ×7 doses) to investigate downstream pharmacodynamic biomarkers including FLT3, p65, cyclin D1, Bcl-2, and SMRT modulation [1].

Kinase Selectivity Profiling Panels Requiring FLT3-Specific Control Compound

SC-203048 serves as a FLT3-selective control probe in kinase selectivity profiling panels. Its single-target MeSH annotation distinguishes it from multi-kinase FLT3 inhibitors like midostaurin and lestaurtinib [REFS-1, REFS-2]. Procurement teams building kinase inhibitor libraries for selectivity screens should include SC-203048 as the FLT3-specific reference to benchmark off-target activity of novel compounds.

Scaffold Diversification in FLT3 Chemical Biology Probe Collections

SC-203048's benzamide scaffold provides a structurally distinct FLT3 inhibitor chemotype compared to the extensively studied 2-acylaminothiophene-3-carboxamide series (e.g., TCS 359) [1]. Incorporating SC-203048 into chemical biology probe collections enables orthogonal validation of FLT3-dependent phenotypes using scaffolds with different binding modes and predicted off-target profiles, strengthening target confidence in screening campaigns [1].

Regioisomeric Structure-Activity Relationship (SAR) Studies of Fluorinated Benzamide FLT3 Inhibitors

SC-203048's confirmed FLT3 activity as the 3-fluoro regioisomer, contrasted with the uncharacterized 4-fluoro analog (CAS 1235327-99-7), makes it a critical reference for SAR studies exploring fluorine positional effects on kinase-inhibitor interactions [1]. MedChem laboratories can use SC-203048 as the positive control when evaluating in-house benzamide libraries to establish structure-activity correlations for the 3-fluoro pharmacophore [2].

Quote Request

Request a Quote for 3-fluoro-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.